molecular formula C14H15NO2S2 B2879881 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2309602-97-7

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide

Cat. No.: B2879881
CAS No.: 2309602-97-7
M. Wt: 293.4
InChI Key: GDFCEHFYYKFOGN-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide is a synthetic organic compound featuring a distinctive molecular architecture that integrates a bithiophene unit, a hydroxyethyl linker, and a cyclopropanecarboxamide group . The bithiophene moiety is a privileged structure in materials science, often serving as a building block for conductive polymers, organic semiconductors, and electronic devices due to its extended pi-conjugation system . The cyclopropane ring, known for its high ring strain and unique geometric properties, is a valuable motif in medicinal chemistry and drug discovery, often used to confer metabolic stability, modify conformational flexibility, or explore novel pharmacophores . The presence of both hydrogen-bond donor (hydroxyl) and acceptor (carboxamide) groups makes this molecule a promising candidate for supramolecular chemistry and the development of functional materials. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecular systems. Potential areas of investigation include the development of novel organic electronic materials, liquid crystals, and as a scaffold for probing biological activity. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(19-13)10-5-6-18-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCEHFYYKFOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide is a compound characterized by its unique structural features, which include a cyclopropanecarboxamide moiety and a bithiophene unit. This combination is significant in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${15}$NOS$_{2}$. The presence of the bithiophene segment enhances the electronic properties of the compound, making it relevant for applications in organic electronics and potential biological interactions due to its hydroxyl group, which improves solubility.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the compound may interact with biological targets through:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules.
  • π-π Stacking Interactions: The bithiophene moiety may facilitate interactions with aromatic residues in proteins or nucleic acids.
  • Enzyme Modulation: Similar compounds have been shown to influence enzyme activities through competitive inhibition or allosteric modulation.

1. Anticancer Activity Evaluation

A study evaluating the anticancer properties of bithiophene derivatives found that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines. For example:

  • Compound A : IC$_{50}$ = 0.25 μM against HepG2 cells.
  • Compound B : IC$_{50}$ values ranged from 3.35–16.79 μM against A549 and MCF7 cells .

2. Neuropharmacological Assessment

Research on related cyclopropanecarboxamides indicated that modifications at specific sites could enhance anticonvulsant activity. For example:

  • Compounds with specific substituents showed improved efficacy in maximal electroshock seizure models compared to standard treatments like phenobarbital .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Bithiophene Moiety : Achieved through coupling reactions.
  • Introduction of Hydroxyethyl Group : Via nucleophilic substitution reactions.
  • Cyclopropane Ring Formation : Using cyclopropanation reactions with diazo compounds.

The industrial production may utilize continuous flow reactors for efficiency and scalability.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound’s bithiophene-hydroxyethyl substituent distinguishes it from analogs in the evidence. Key structural comparisons include:

Compound Key Substituents Molecular Weight Notable Features
Target Compound [2,3'-Bithiophen]-5-yl, hydroxyethyl N/A Bithiophene for conjugation; hydroxyethyl chain
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, phenyl, diethylamine ~327.4 g/mol High diastereoselectivity (dr 23:1)
Compound 50: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide Benzodioxole, fluorobenzoyl-thiazole ~529.5 g/mol Fluorine-enhanced bioactivity; thiazole core
Biphenyl-thiazole derivative Biphenyl, pyridin-3-yl, benzo[d][1,3]dioxol-5-yl 591.141216 g/mol Multi-step synthesis; HPLC purification
Pyrimidine/pyridine derivatives Fluorophenyl, pyrimidine, pyridine N/A Fluorinated heterocycles; potential CNS targets

Key Observations :

  • Bioactivity : Fluorinated analogs (e.g., Compound 50 ) exhibit increased metabolic stability and target affinity, suggesting the target compound’s hydroxyethyl chain could be modified with halogens for similar benefits.
  • Stereochemical Complexity : The high diastereomer ratio (23:1) in underscores the importance of reaction conditions in cyclopropane functionalization, a consideration likely relevant to the target compound’s synthesis.

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